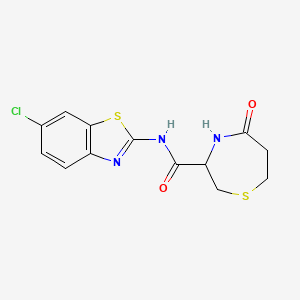

N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S2/c14-7-1-2-8-10(5-7)21-13(16-8)17-12(19)9-6-20-4-3-11(18)15-9/h1-2,5,9H,3-4,6H2,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTMOPCVUZFXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 2-amino-6-chlorobenzothiazole with various reagents. One common method involves the use of phosphorus oxychloride as a solvent and catalyst, with the reaction being carried out under reflux conditions for several hours . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . Additionally, the compound may interact with other enzymes and receptors, modulating various biological processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (identified in ) . Both feature the N-(6-chloro-1,3-benzothiazol-2-yl) group but differ in their heterocyclic cores:

- Target compound : 1,4-thiazepane (7-membered ring with sulfur and nitrogen).

- Analogue : Piperidine (6-membered saturated nitrogen ring with acetyl substitution).

Key differences :

- Substituents : The 5-oxo group in the target compound introduces polarity and hydrogen-bonding capacity, absent in the acetylated piperidine analogue.

Functional Group Analogues

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share sulfur-containing heterocycles but differ in backbone architecture:

- Target compound : Benzothiazole-thiazepane hybrid.

- Thiadiazole derivative : Bicyclic β-lactam structure with thiadiazole and tetrazole groups.

Substituent-Based Analogues

Coumarin derivatives such as 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide () highlight the role of halogen substituents:

- Target compound : Chloro-substituted benzothiazole.

- Coumarin analogue : Chlorobenzyl and fluorophenethyl groups.

Comparative analysis :

- Lipophilicity : The fluorophenethyl group in the coumarin analogue may improve membrane permeability compared to the polar thiazepane ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

Q. What protocols validate the compound’s natural product origin in isolation studies?

- Methodological Answer :

- Metabolomic profiling : LC-HRMS comparison with synthetic standards (mass error <2 ppm).

- Isotopic labeling : Feed -glucose to source organisms and track incorporation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.